2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)-2-methylpropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorinated azetidine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)-2-methylpropanoic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The choice of reagent and conditions depends on the specific substrate and desired regioselectivity.
Protection with tert-Butoxycarbonyl Group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or triethylamine. This step is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the propanoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the azetidine ring or the carbonyl groups. Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected nitrogen. Reagents like sodium azide or thiols can be employed for these transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)-2-methylpropanoic acid serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s fluorinated azetidine ring is of interest in medicinal chemistry due to its potential to enhance the metabolic stability and bioavailability of drug candidates. It can be used as a building block for designing enzyme inhibitors or receptor lig
Properties
Molecular Formula |
C12H20FNO4 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H20FNO4/c1-10(2,3)18-9(17)14-6-12(13,7-14)11(4,5)8(15)16/h6-7H2,1-5H3,(H,15,16) |
InChI Key |
JCKFPYMOIIYFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C)(C)C(=O)O)F |
Origin of Product |
United States |
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